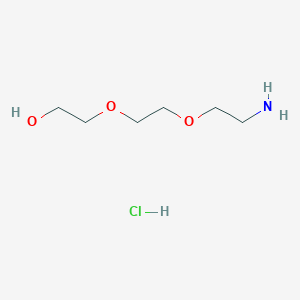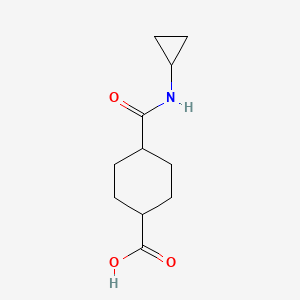![molecular formula C10H11F2N B3167893 N-[(3,4-difluorophenyl)methyl]cyclopropanamine CAS No. 926196-53-4](/img/structure/B3167893.png)
N-[(3,4-difluorophenyl)methyl]cyclopropanamine
Übersicht
Beschreibung
N-[(3,4-difluorophenyl)methyl]cyclopropanamine is an organic compound with the molecular formula C10H11F2N and a molecular weight of 183.2 g/mol . It is also known by its IUPAC name, N-(3,4-difluorobenzyl)cyclopropanamine . This compound is characterized by the presence of a cyclopropane ring attached to a benzylamine moiety, which is further substituted with two fluorine atoms at the 3 and 4 positions of the phenyl ring .
Vorbereitungsmethoden
The synthesis of N-[(3,4-difluorophenyl)methyl]cyclopropanamine involves several steps. One common method starts with the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid . This intermediate is then converted to (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride using thionyl chloride in the presence of toluene and pyridine . The final step involves the cyclopropanation of the propenoyl chloride to form this compound .
Analyse Chemischer Reaktionen
N-[(3,4-difluorophenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
N-[(3,4-difluorophenyl)methyl]cyclopropanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[(3,4-difluorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N-[(3,4-difluorophenyl)methyl]cyclopropanamine can be compared with other similar compounds, such as:
N-[(2,4-difluorophenyl)methyl]cyclopropanamine: This compound has fluorine atoms at the 2 and 4 positions of the phenyl ring, which may result in different chemical and biological properties.
N-[(3,5-difluorophenyl)methyl]cyclopropanamine: This compound has fluorine atoms at the 3 and 5 positions of the phenyl ring, which may also lead to variations in its reactivity and applications.
Eigenschaften
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNJWDCDMJFGMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B3167810.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3167819.png)

![1-Methyl-4-oxo-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B3167850.png)









